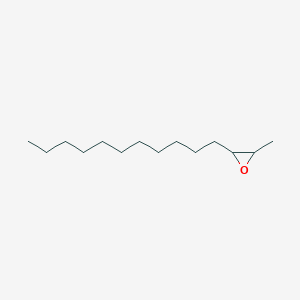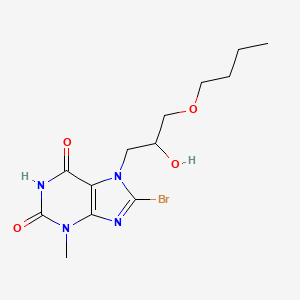![molecular formula C9H14NO4P B14321882 Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate CAS No. 106728-56-7](/img/structure/B14321882.png)
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate typically involves the reaction of pyridine derivatives with phosphonate reagents. One common method includes the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium and ammonium chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient due to its ability to interact with biological molecules.
Industry: It is used in the development of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds.
Mécanisme D'action
The mechanism by which Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in various therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar applications but different reactivity due to the absence of the pyridine ring.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A related compound with a different functional group, leading to variations in its chemical behavior and applications.
Uniqueness
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate is unique due to the presence of both the phosphonate group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
106728-56-7 |
|---|---|
Formule moléculaire |
C9H14NO4P |
Poids moléculaire |
231.19 g/mol |
Nom IUPAC |
2-dimethoxyphosphoryl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C9H14NO4P/c1-13-15(12,14-2)7-9(11)8-5-3-4-6-10-8/h3-6,9,11H,7H2,1-2H3 |
Clé InChI |
KGAKWNFYEGNEAJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(C1=CC=CC=N1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
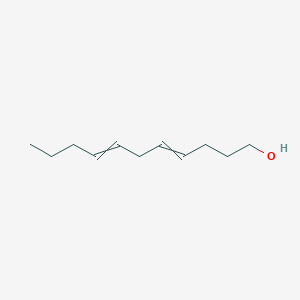
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
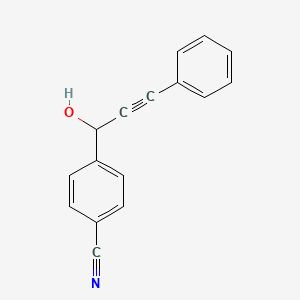
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
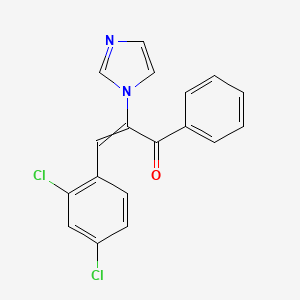
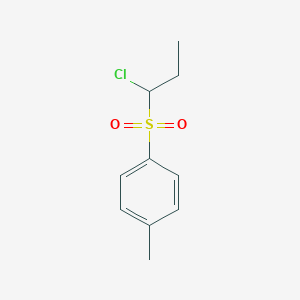
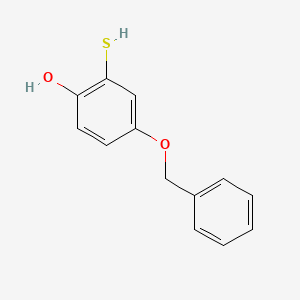
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
